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molecular formula C7H10O2 B2682981 2-(5-Methylfuran-2-yl)ethanol CAS No. 35942-94-0

2-(5-Methylfuran-2-yl)ethanol

Cat. No. B2682981
M. Wt: 126.155
InChI Key: FSHSNCBFUWPMKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08067582B2

Procedure details

A solution of n-BuLi (83.0 mL, 133 mmol, 1.6 M in hexanes) was added to a stirred solution of 2-methylfuran (10.0 mL, 111 mmol) in THF (85 mL) at 0° C. under nitrogen. The reaction mixture was stirred for 4 h at room temperature and cooled to 0° C. Ethylene oxide (8.30 mL, 166 mmol) was added drop wise and the reaction mixture was allowed to warm to room temperature over 16 h. Saturated aqueous ammonium chloride was added, the resulting layers were separated, and the aqueous layer was extracted with diethyl ether (2×250 mL). The combined organic layers were dried over anhydrous Na2SO4 and concentrated under reduced pressure. Distillation at atmospheric pressure (170-185° C.) gave 10.1 g (80.3 mmol, 72%) of Preparation 1A as a light yellow oil.
Quantity
83 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
8.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li][CH2:2][CH2:3][CH2:4][CH3:5].CC1[O:8][CH:9]=[CH:10][CH:11]=1.C1[O:14]C1.[Cl-].[NH4+]>C1COCC1>[CH3:5][C:4]1[O:8][C:9]([CH2:10][CH2:11][OH:14])=[CH:2][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
83 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
10 mL
Type
reactant
Smiles
CC=1OC=CC1
Name
Quantity
85 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
8.3 mL
Type
reactant
Smiles
C1CO1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
1A
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 4 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the resulting layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with diethyl ether (2×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
Distillation at atmospheric pressure (170-185° C.)
CUSTOM
Type
CUSTOM
Details
gave

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
CC1=CC=C(O1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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